molecular formula C11H18N4O2 B1381260 tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate CAS No. 1803570-14-0

tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Cat. No.: B1381260
CAS No.: 1803570-14-0
M. Wt: 238.29 g/mol
InChI Key: CJPJLOYXBZBRPF-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate (CAS No. 1803570-14-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological activities, and potential therapeutic applications.

  • IUPAC Name : tert-butyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol
  • Purity : 95% .

Biological Activities

The biological activities of this compound have been explored in various studies. Below are the key findings regarding its pharmacological properties:

Anticancer Potential

Preliminary studies suggest that triazole derivatives can exhibit anticancer properties. For example:

  • Compounds structurally related to triazoles have been noted for their antiproliferative effects across multiple human tumor cell lines. These compounds showed GI50 values ranging from nanomolar to micromolar concentrations .

Enzyme Inhibition

Triazole-based compounds are often investigated for their ability to inhibit specific enzymes involved in disease processes:

  • Some derivatives have shown inhibition against target enzymes with IC50 values ranging from 3.50 µM to 56.40 µM .

Synthesis Methods

Various synthetic routes have been proposed for the preparation of triazole derivatives. The synthesis typically involves:

  • Formation of the Triazole Ring : Utilizing hydrazine and appropriate carbonyl compounds.
  • Carboxylation : Introducing carboxylic acid functionalities via esterification reactions.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of similar compounds:

StudyCompoundActivityFindings
Quinoxaline DerivativesAntiviralEC50 values indicating significant activity against TMV
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesAnticancerShowed broad antiproliferative activity against human tumor cells
Various Triazole DerivativesEnzyme InhibitionIC50 values ranging from 3.50 µM to 56.40 µM

Properties

IUPAC Name

tert-butyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-13-14-9-5-12-8(6-15(7)9)10(16)17-11(2,3)4/h8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPJLOYXBZBRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112148
Record name 1,2,4-Triazolo[4,3-a]pyrazine-6-carboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-14-0
Record name 1,2,4-Triazolo[4,3-a]pyrazine-6-carboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrazine-6-carboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Reactant of Route 2
tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Reactant of Route 4
tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Reactant of Route 5
tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Reactant of Route 6
tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

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